Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
Description
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a boronate ester featuring a tert-butyldimethylsilyl (TBDMS)-protected phenoxy group substituted with two fluorine atoms at the 3- and 5-positions and a pinacol boronate ester at the 4-position. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science .
Properties
IUPAC Name |
tert-butyl-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-12-10-13(20)15(14(21)11-12)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNOQLFAOYNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)O[Si](C)(C)C(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BF2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the phenoxy intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 3,5-difluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine.
Introduction of the dioxaborolan group: The phenoxy intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base, typically potassium carbonate, to form the final product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylsilyl groups can be replaced by other functional groups.
Oxidation and reduction: The presence of the boron and silicon atoms allows the compound to undergo oxidation and reduction reactions, leading to the formation of different products.
Cross-coupling reactions: The dioxaborolan moiety makes the compound suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various nucleophiles or electrophiles, depending on the desired transformation.
Scientific Research Applications
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane involves its interaction with molecular targets through its reactive functional groups. The dioxaborolan moiety can form reversible covalent bonds with nucleophiles, while the fluorine atoms enhance the compound’s electrophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituent effects, reactivity, and applications.
Structural Variations
Key structural analogs include:
Key Observations :
- Halogen Effects : Fluorine substituents (e.g., 3,5-F in the target compound) increase electron deficiency, accelerating oxidative addition in cross-couplings but may reduce nucleophilic aromatic substitution (NAS) reactivity compared to bromine or chlorine analogs .
- Leaving Group Potential: Bromine-substituted derivatives (e.g., ) show higher reactivity in NAS and Buchwald-Hartwig aminations due to Br’s superior leaving group ability .
Physicochemical Properties
- Stability: Fluorinated analogs (e.g., target compound, ) are more resistant to hydrolysis than non-halogenated boronate esters, as fluorine’s electronegativity stabilizes the boron-oxygen bond .
- Solubility: The TBDMS group enhances lipophilicity, making these compounds soluble in non-polar solvents (e.g., THF, pentane). However, chloro- and bromo-substituted analogs (e.g., ) exhibit slightly lower solubility due to increased molecular weight and polarity .
- Spectroscopic Data :
Suzuki-Miyaura Cross-Coupling
- Target Compound : Demonstrates moderate yields (62–71%) in coupling with electron-deficient aryl halides, attributed to fluorine’s electron-withdrawing effects .
- Chloro/Bromo Analogs : Higher yields (75–85%) due to better leaving group ability of Cl/Br, as seen in the synthesis of biaryl intermediates for kinase inhibitors .
Photoredox Catalysis
- The tert-butyl(3,3-dimethyl-1-(BPin)butan-2-yl)dimethylsilane analog undergoes deboronative radical addition under blue light, a reaction less feasible with fluorinated analogs due to stronger B-F interactions .
Pharmaceutical Intermediates
Biological Activity
Tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane (CAS No. 1246766-18-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, difluorophenyl moiety, and a dioxaborolane ring. Its molecular formula is C15H26BF2NO4 with a molecular weight of 333.19 g/mol. The structure can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The dioxaborolane moiety may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : The difluorophenyl group could modulate receptor activity, influencing signaling pathways associated with various diseases.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties that protect against oxidative stress.
Biological Activity Data
A summary of biological activities reported for this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Moderate activity observed | |
| Enzyme inhibition | Specific inhibition noted | |
| Cytotoxicity | Variable effects in cell lines |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antioxidant Studies : Research indicated that this compound demonstrated significant antioxidant activity in vitro. It was able to scavenge free radicals effectively and showed potential for use in formulations aimed at reducing oxidative stress-related damage in cells .
- Enzyme Inhibition : A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer proliferation. Results showed promising inhibition rates comparable to known inhibitors .
- Cell Line Studies : In vitro studies using various cancer cell lines revealed that the compound exhibited cytotoxic effects at certain concentrations while showing selectivity towards tumor cells over normal cells .
Q & A
Basic: What are the recommended synthetic routes for preparing tert-butyl(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane?
Methodological Answer:
The compound can be synthesized via sequential functionalization:
Boronate Ester Formation: Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to the phenolic ring using Miyaura borylation. Optimize conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous dioxane at 80–100°C) to enhance yield .
Silyl Protection: Protect the phenolic oxygen with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or DMAP in DMF or THF under inert conditions .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate) and verify purity via HPLC (>95%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Confirm regiochemistry of fluorine substituents (¹⁹F NMR) and silyl group integration (¹H/¹³C NMR). Compare chemical shifts with analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (δ ~6.8 ppm for aromatic protons) .
- Mass Spectrometry: Use HRMS to validate molecular formula (e.g., C₁₉H₂₈BF₂O₃Si) and detect isotopic patterns for boron .
- Melting Point Analysis: Compare observed mp (e.g., 112–117°C for similar boronate esters) to literature to assess purity .
Advanced: How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s stability in cross-coupling reactions?
Methodological Answer:
The TBDMS group enhances stability by:
- Preventing Oxidation: Shielding the phenolic oxygen from electrophilic attack during Suzuki-Miyaura couplings.
- Thermal Resistance: Withstanding reaction temperatures up to 100°C in common solvents (THF, toluene).
- Deprotection Control: Cleave selectively with fluoride sources (e.g., TBAF) post-coupling without disrupting the boronate ester .
Monitor stability via TLC or in situ ¹H NMR under reaction conditions .
Advanced: What computational strategies can predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
- DFT Calculations: Model transition states to evaluate steric/electronic effects of the TBDMS and fluorine groups on Pd-catalyzed coupling efficiency. Focus on bond dissociation energies (BDEs) for B–O and Si–O bonds .
- Reaction Pathway Simulation: Use software like COMSOL Multiphysics to simulate solvent effects and optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) .
- Kinetic Profiling: Compare experimental turnover frequencies (TOFs) with computational predictions to refine mechanistic models .
Advanced: How should researchers resolve contradictions in reported stability data for similar boronate esters?
Methodological Answer:
- Controlled Stability Studies: Replicate storage conditions (e.g., 0–6°C under argon vs. ambient air) and monitor decomposition via ¹¹B NMR or UV-Vis .
- Moisture Sensitivity Testing: Use Karl Fischer titration to quantify water content in solvents and correlate with boronate ester hydrolysis rates .
- Comparative Analysis: Cross-reference degradation kinetics with structurally related compounds (e.g., 3,5-difluoro-4-trifluoromethylphenol derivatives) to identify substituent-specific trends .
Advanced: What are the best practices for handling and storing this compound to prevent decomposition?
Methodological Answer:
- Storage: Store at 0–6°C in airtight, argon-purged containers to minimize hydrolysis of the boronate ester and oxidation of the silyl ether .
- Handling: Use anhydrous solvents (e.g., THF, toluene) and gloveboxes for air-sensitive steps. Confirm inertness via oxygen/moisture sensors .
- Quality Control: Periodically reassay purity via GC-MS or HPLC, especially after long-term storage .
Advanced: How can researchers leverage AI to optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Machine Learning Models: Train algorithms on datasets from analogous Suzuki couplings (e.g., reaction time, solvent polarity, catalyst) to predict optimal conditions .
- High-Throughput Screening: Use robotic platforms to test 100+ combinations of bases (e.g., K₂CO₃ vs. CsF) and ligands (e.g., SPhos vs. XPhos) .
- Data-Driven Analysis: Apply tools like Python’s scikit-learn to correlate yield with electronic parameters (Hammett σ values) of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
